Tetrahydrocortisol

Übersicht

Beschreibung

Es handelt sich um ein Neurosteroid, das als negativer allosterischer Modulator des GABA A-Rezeptors wirkt, ähnlich dem Pregnenolonsulfat . Diese Verbindung spielt eine bedeutende Rolle im Metabolismus von Cortisol und wird häufig in klinischen Umgebungen gemessen, um die Nebennierenfunktion zu beurteilen und Erkrankungen im Zusammenhang mit dem Cortisol-Stoffwechsel zu diagnostizieren .

2. Präparationsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tetrahydrocortisol erfolgt typischerweise durch die Reduktion von Cortisol. Eine gängige Methode beinhaltet die Verwendung von Natriumborhydrid (NaBH4) als Reduktionsmittel unter milden Bedingungen. Die Reaktion verläuft bei Raumtemperatur und führt zur selektiven Reduktion der Ketogruppen zu Hydroxylgruppen, wodurch this compound gebildet wird.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound kann Biotransformationsprozesse unter Verwendung von mikrobiellen oder enzymatischen Systemen umfassen. Diese Methoden nutzen die Spezifität von Enzymen, um Cortisol effizient in this compound umzuwandeln. Zum Beispiel kann die Verwendung von 11β-Hydroxysteroid-Dehydrogenase (11β-HSD)-Enzymen in mikrobiellen Kulturen diese Umwandlung unter kontrollierten Bedingungen ermöglichen .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, um Tetrahydrocortison zu bilden. Diese Reaktion beinhaltet typischerweise Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3).

Reduktion: Wie bereits erwähnt, wird this compound durch die Reduktion von Cortisol gebildet. Eine weitere Reduktion kann zur Bildung anderer hydroxylierter Metaboliten führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere an den Hydroxylgruppen, wo sie unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden können.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4)

Substitution: Verschiedene Alkylierungs- oder Acylierungsmittel, abhängig von der gewünschten Substitution

Hauptprodukte:

Oxidation: Tetrahydrocortison

Reduktion: Weitere hydroxylierte Metaboliten

Substitution: Derivate mit substituierten funktionellen Gruppen an den Hydroxylpositionen

Wissenschaftliche Forschungsanwendungen

Tetrahydrocortisol hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der Untersuchung des Steroidstoffwechsels und der Entwicklung analytischer Methoden zum Nachweis von Steroiden verwendet.

Biologie: this compound wird hinsichtlich seiner Rolle in der Regulation des GABA A-Rezeptors und seiner Auswirkungen auf neurologische Funktionen untersucht.

Medizin: Klinisch werden Tetrahydrocortisolspiegel gemessen, um die Nebennierenfunktion zu beurteilen und Erkrankungen wie Cushing-Syndrom und Morbus Addison zu diagnostizieren.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch seine Wechselwirkung mit dem GABA A-Rezeptor aus. Als negativer allosterischer Modulator bindet es an eine Stelle am Rezeptor, die von der aktiven Stelle verschieden ist, und verursacht eine Konformationsänderung, die die Aktivität des Rezeptors reduziert. Diese Modulation beeinflusst die durch GABA vermittelte inhibitorische Neurotransmission und beeinflusst verschiedene neurologische Prozesse .

Ähnliche Verbindungen:

Tetrahydrocortison: Ein weiterer Metabolit von Cortisol, der sich durch den Oxidationszustand der Hydroxylgruppe an der 11-Position unterscheidet.

Tetrahydrocorticosteron: Ein Metabolit von Corticosteron, strukturell ähnlich, aber aus einem anderen Vorläufer abgeleitet.

Einzigartigkeit: this compound ist einzigartig in seiner spezifischen Modulation des GABA A-Rezeptors und seiner Rolle als inaktiver Metabolit von Cortisol. Seine Messung in klinischen Umgebungen liefert wertvolle Erkenntnisse über die Nebennierenfunktion und den Cortisolstoffwechsel und unterscheidet es von anderen ähnlichen Verbindungen .

Wirkmechanismus

Target of Action

Tetrahydrocortisol, also known as urocortisol, is a steroid and an inactive metabolite of cortisol . It primarily targets the GABA A receptor , acting as a negative allosteric modulator . This means it binds to a site on the receptor that is distinct from the active site, altering the receptor’s activity.

Mode of Action

This compound interacts with its target, the GABA A receptor, in a similar manner to pregnenolone sulfate This results in a decrease in the receptor’s activity .

Biochemical Pathways

This compound is part of the metabolic pathways of cortisol . It is one of the endogenous metabolites of cortisol, which is a glucocorticoid secreted by the adrenal cortex . The metabolism of cortisol involves a series of enzymatic reactions that modify the active ligand, cortisol, controlling its availability to bind and activate the glucocorticoid receptor .

Pharmacokinetics

It is known that the pharmacokinetics of its parent compound, cortisol, can vary significantly from patient to patient . Cortisol is used to treat various conditions, including immune, inflammatory, and neoplastic conditions .

Result of Action

The action of this compound results in a decrease in the activity of the GABA A receptor . This can have various effects at the molecular and cellular level, depending on the specific context and the other signaling pathways involved.

Biochemische Analyse

Biochemical Properties

Tetrahydrocortisol interacts with various enzymes and proteins in the body. It is involved in the hypothalamus-hypophysis-adrenal axis, which is a major part of the neuroendocrine system that controls reactions to stress and regulates many body processes .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its presence can affect the balance of other hormones and the overall homeostasis within the body .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses can lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tetrahydrocortisol typically involves the reduction of cortisol. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent under mild conditions. The reaction proceeds at room temperature and results in the selective reduction of the keto groups to hydroxyl groups, forming this compound.

Industrial Production Methods: Industrial production of this compound may involve biotransformation processes using microbial or enzymatic systems. These methods leverage the specificity of enzymes to convert cortisol to this compound efficiently. For instance, the use of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes in microbial cultures can facilitate this conversion under controlled conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form tetrahydrocortisone. This reaction typically involves oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: As mentioned, this compound is formed by the reduction of cortisol. Further reduction can lead to the formation of other hydroxylated metabolites.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl groups, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various alkylating or acylating agents depending on the desired substitution

Major Products:

Oxidation: Tetrahydrocortisone

Reduction: Further hydroxylated metabolites

Substitution: Derivatives with substituted functional groups at the hydroxyl positions

Vergleich Mit ähnlichen Verbindungen

Tetrahydrocortisone: Another metabolite of cortisol, differing by the oxidation state of the hydroxyl group at the 11 position.

Tetrahydrocorticosterone: A metabolite of corticosterone, structurally similar but derived from a different precursor.

Uniqueness: Tetrahydrocortisol is unique in its specific modulation of the GABA A receptor and its role as an inactive metabolite of cortisol. Its measurement in clinical settings provides valuable insights into adrenal function and cortisol metabolism, distinguishing it from other similar compounds .

Eigenschaften

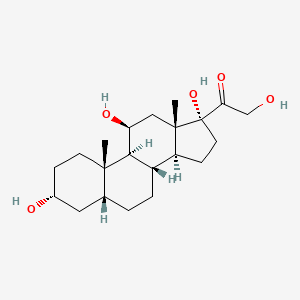

IUPAC Name |

2-hydroxy-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODPIQQILQLWGS-GXBDJPPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018917 | |

| Record name | Tetrahydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53-02-1 | |

| Record name | Tetrahydrocortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAHYDROCORTISOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetrahydrocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,11β,17,21-tetrahydroxy-5β-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAHYDROCORTISOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P2O6MFN8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.